N-(3-chlorophenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide
Description
This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline core. Its structure includes a 3-chlorophenylacetamide moiety at position 2, an 8-fluoro substitution on the quinoline ring, and a 2-fluorophenylmethyl group at position 3. Pyrazoloquinoline derivatives are widely studied for their biological activities, including kinase inhibition and anticancer effects .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF2N4O2/c26-16-5-3-6-18(10-16)29-23(33)14-32-25(34)20-13-31(12-15-4-1-2-7-21(15)28)22-9-8-17(27)11-19(22)24(20)30-32/h1-11,13H,12,14H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLYJQSCOPFKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C5=C2C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazoloquinoline structure, followed by the introduction of the fluorobenzyl and chlorophenyl groups. Common reagents used in these reactions include fluorobenzyl bromide, chlorophenylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl substituents.
Scientific Research Applications
N-(3-chlorophenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases.
Industry: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- The target compound’s pyrazoloquinoline core distinguishes it from pyrimidoindole (e.g., ) or quinazolinone (e.g., ) analogs.
- Fluorine substitutions (8-F, 2-fluorophenylmethyl) may improve lipophilicity and target selectivity compared to non-fluorinated analogs .
Pharmacological and Functional Comparisons
Table 2: Bioactivity and Mechanism Insights
Key Observations :
- The target compound’s fluorophenyl and chlorophenyl groups are structurally akin to GABA-targeting insecticides (e.g., ), though its pyrazoloquinoline core likely shifts its mechanism toward kinase modulation.
- Quinazolinone derivatives (e.g., ) often target DNA-associated enzymes, whereas pyrazoloquinolines may favor ATP-binding domains due to their planar heterocyclic structure .
NMR and MS/MS Profiling
- NMR Analysis : The target compound’s 8-fluoro and 2-fluorophenylmethyl groups would cause distinct chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), similar to fluorinated analogs in .
- Molecular Networking: High-resolution MS/MS data would cluster the compound with pyrazoloquinoline derivatives (e.g., ), differentiated by its acetamide side chain (cosine score >0.8) .
Biological Activity
N-(3-chlorophenyl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H18ClF2N3O. The compound features a complex structure that includes a pyrazoloquinoline core, which is known for various biological activities.
Anticancer Activity
Research has shown that pyrazoloquinoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds with similar structural motifs can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3-chlorophenyl)-2-{...} | MCF7 | 12.50 | |
| Similar Pyrazolo Compounds | Hep-2 | 3.25 | |
| Similar Pyrazolo Compounds | A549 | 26.00 |
The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been widely studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, certain analogs have shown effectiveness in reducing inflammation markers in animal models.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Many pyrazoloquinoline derivatives act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell survival.
- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signals through the activation of caspases and other pro-apoptotic factors.
Case Studies
-
In Vitro Studies : A recent study evaluated the cytotoxic effects of similar pyrazoloquinoline compounds on various cancer cell lines (MCF7 and Hep-2). The findings indicated a dose-dependent response with significant growth inhibition at lower concentrations.
- Findings : The IC50 values ranged from 3.25 µM to 42.30 µM across different cell lines, suggesting potent anticancer activity.
- Animal Models : In vivo studies using murine models have demonstrated that administration of pyrazoloquinoline derivatives resulted in reduced tumor growth and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
